molecular formula C22H20N4O3S2 B11642828 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-48-4

2-Amino-4-(2-(ethylthio)thiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11642828
CAS No.: 476483-48-4
M. Wt: 452.6 g/mol
InChI Key: VBXPUFJFUSBXMM-UHFFFAOYSA-N
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Description

2-Amino-4-(2-(ethylthio)thiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophenes, and nitrobenzenes. Common synthetic routes may involve:

    Condensation Reactions: Combining the aniline and nitrobenzene derivatives under acidic or basic conditions.

    Cyclization: Formation of the hexahydroquinoline ring through intramolecular cyclization.

    Functional Group Transformations: Introduction of the amino, ethylthio, and carbonitrile groups through various organic transformations.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and amino groups.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Evaluation of its efficacy against various microbial strains.

Medicine

    Drug Development: Exploration of its potential as a lead compound in drug discovery.

    Therapeutic Agents: Investigation of its pharmacological properties for treating diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-thienyl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(2-methylthio)thiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The presence of the ethylthio group and the specific substitution pattern on the thiophene and nitrophenyl rings may confer unique chemical and biological properties to 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, distinguishing it from other similar compounds.

Properties

CAS No.

476483-48-4

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-amino-4-(2-ethylsulfanylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H20N4O3S2/c1-2-30-22-13(10-11-31-22)19-14(12-23)21(24)25(17-8-5-9-18(27)20(17)19)15-6-3-4-7-16(15)26(28)29/h3-4,6-7,10-11,19H,2,5,8-9,24H2,1H3

InChI Key

VBXPUFJFUSBXMM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4[N+](=O)[O-])N)C#N

Origin of Product

United States

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